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Compound of Interest

Compound Name: J208

Cat. No.: B15568918

The BBa_J23108 promoter is a medium-strength constitutive promoter and a member of the
well-characterized Anderson promoter family, a collection of constitutive promoters for use in E.
coli and other prokaryotes. This family was created from a consensus sequence (BBa_J23119)
and provides a range of promoter strengths for fine-tuning gene expression. This guide
provides an in-depth overview of the BBa_J23108 promoter, including its relative strength,
characterization data, and the experimental protocols used for its analysis.

Promoter Strength: Quantitative Data

The strength of the BBa_J23108 promoter has been characterized by various research groups,
typically by measuring the expression of a downstream reporter gene, such as a fluorescent
protein. The data is often presented as relative fluorescence units (RFU) or normalized to a
reference promoter within the Anderson family, such as BBa_J23100 or the strong consensus
promoter BBa_J23119.
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Experimental Protocols for Promoter
Characterization
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The characterization of the BBa_J23108 promoter strength typically involves cloning the
promoter upstream of a reporter gene in a suitable expression vector. This construct is then
transformed into an appropriate bacterial strain. The expression of the reporter gene is
subsequently quantified.

General Experimental Workflow

A generalized workflow for characterizing the strength of the BBa_J23108 promoter is as
follows:

Plasmid Construction: The BBa_J23108 promoter sequence is inserted upstream of a
reporter gene (e.g., RFP, GFP) in a plasmid vector. A common vector used is pSB1C3.

» Transformation: The constructed plasmid is transformed into a suitable E. coli strain (e.g.,
DH5a, TG1).

o Culturing: Transformed cells are grown in appropriate liquid media (e.g., LB or M9 media)
containing the necessary antibiotics for plasmid selection. Cultures are typically grown
overnight.

e Subculturing: The overnight culture is diluted into fresh media to a low optical density (e.g.,
ODG600 of 0.02) to ensure the cells are in the exponential growth phase during measurement.

[1]

o Reporter Gene Expression Measurement: As the cells grow, the expression of the reporter
protein is measured. For fluorescent reporters, this is done using a plate reader or flow
cytometer to measure fluorescence intensity.

o Normalization: The fluorescence measurements are typically normalized to the cell density,
which is measured by the optical density at 600 nm (OD600). This accounts for differences in
cell number between samples.

o Data Analysis: The normalized fluorescence values are then compared to those obtained
from other promoters in the Anderson family to determine the relative strength of
BBa_J23108.

Detailed Protocol Example (Microplate Reader Assay)
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The following is a more detailed example of a protocol for characterizing promoter strength
using a microplate reader, based on methodologies described by various iIGEM teams.[3][4]

Strain and Plasmid: E. coli DH5a containing the plasmid pBbB8k-RFP with the BBa_J23108
promoter driving RFP expression.[3]

e Overnight Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate
antibiotic and grow overnight at 37°C with shaking.

« Inoculation: Dilute the overnight culture 1:100 into fresh M9 minimal media in a 96-well plate,
with a final volume of 150 pL per well.[3]

e Controls:
o Negative Control: A strain containing the same plasmid but lacking the RFP gene.[3]

o Blank: Wells containing only the growth medium to measure background OD and
fluorescence.[3]

 Incubation and Measurement: Incubate the 96-well plate in a multi-mode microplate reader
at 37°C with shaking.[3] Measure OD600 and fluorescence (e.g., excitation at 585 nm and
emission at 615 nm for RFP) every 10 minutes for a period of 18 hours.[3]

e Data Analysis:
o Subtract the blank OD600 and fluorescence values from the experimental values.
o Calculate the ratio of fluorescence to OD600 for each time point.

o The promoter strength is typically reported at a specific time point, often during the
stationary phase (e.qg., after 10 hours).[3]

Visualizations

Logical Relationship of BBa_J23108 in the Anderson
Promoter Family
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The following diagram illustrates the position of BBa_J23108 within the hierarchy of the
Anderson promoter family, which is derived from a consensus sequence.
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Caption: Hierarchical relationship of BBa_J23108 within the Anderson promoter family.

Experimental Workflow for Promoter Characterization

This diagram outlines the key steps involved in the experimental characterization of the
BBa_J23108 promoter.
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Caption: Standard workflow for characterizing the strength of the BBa_J23108 promoter.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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